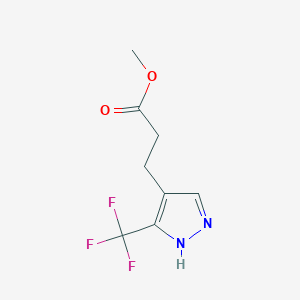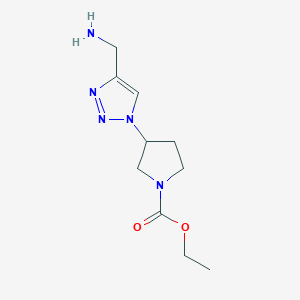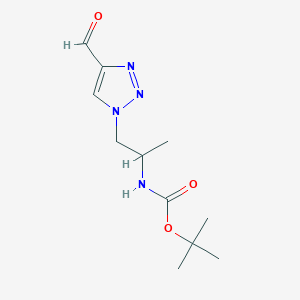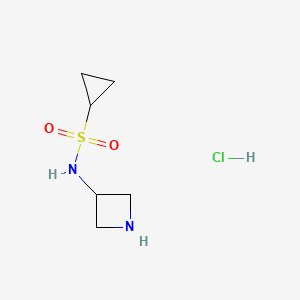
4-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole
Übersicht
Beschreibung
4-(Chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole, or 4-CM-3-T-1H-P, is a small organic molecule with potential applications in a range of scientific research areas. It is an arylpyrazole compound, a type of heterocyclic compound containing both a pyrazole and an aryl ring, and is synthesized by a simple two-step reaction. This compound has been studied for its potential use in a variety of research areas, including drug discovery, biochemistry, and physiology. It has been found to have bioactivity in a number of areas, including as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).
Wissenschaftliche Forschungsanwendungen
-
High-Contrast Electrochromic Devices
- Field : Polymer Science
- Application : Tris(4-(thiophen-2-yl)phenyl)amine- and Dithienylpyrrole-based Conjugated Copolymers are used in High-Contrast Electrochromic Devices .
- Method : The detailed method of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
-
Morphology Control through Electrospraying
- Field : Material Science
- Application : A thiophene derivative (7,9-di(thiophen-2-yl)-8H-cyclopenta[a]acenaphthylen-8-one) (DTCPA) of donor–acceptor–donor (DAD) architecture is used to study the solvent effect .
- Method : Electrospraying of an organic molecule is carried out using various solvents, obtaining fibril structures along with a range of distinct morphologies .
- Results : A gradual transformation in morphology of the electrospun product from spiked-spheres to only spikes is observed .
-
Light-Harvesting Capabilities
- Field : Photovoltaics
- Application : 2-(Thiophen-2-yl)thiazole was introduced as a π-bridge into diethylamino coumarin and novel coumarin sensitizers were synthesized with cyanoacrylic acid or rhodanine acetic acid as electron acceptor .
- Method : The detailed method of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
- Electro-Active Polymer Electrodes
- Field : Material Science
- Application : Molecular variations are incorporated in a triphenylamine-thiophene monomer to direct the polymerization and structure of electro-active polymer electrodes .
- Method : The detailed method of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
- Electro-Active Polymer Electrodes
- Field : Material Science
- Application : Molecular variations are incorporated in a triphenylamine-thiophene monomer to direct the polymerization and structure of electro-active polymer electrodes .
- Method : The detailed method of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
Eigenschaften
IUPAC Name |
4-(chloromethyl)-5-thiophen-2-yl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c9-4-6-5-10-11-8(6)7-2-1-3-12-7/h1-3,5H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIMJLSANWBYKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















